(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid, also known by its CAS number 3062-14-4, is a beta-amino acid that plays a significant role in biochemical processes. This compound has the molecular formula and a molecular weight of approximately 246.26 g/mol. Its structure features a chiral center, which contributes to its stereochemistry, denoted by the (S) configuration at both amino acid centers. The compound is characterized by the presence of an amide group, carboxylic acid, and a branched alkyl chain, making it structurally unique among amino acids.
Here are some areas of scientific research that explore similar molecules:
This compound exhibits various biological activities due to its structural features:
Several synthetic approaches can be employed to produce (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid:
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid has potential applications in various fields:
Interaction studies involving (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid focus on its binding affinity and effects on biological targets:
Several compounds share structural similarities with (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Leucine | Alpha-amino acid | Essential amino acid for humans; involved in protein synthesis. |
3-Amino-4-methylpentanoic acid | Beta-amino acid | Naturally produced from L-leucine metabolism; potential neuroprotective effects. |
(R)-2-Amino-3-methylbutanoic acid | Chiral beta-amino acid | Different stereochemistry may lead to varying biological activities. |
The uniqueness of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid lies in its specific stereochemistry and functional groups that distinguish it from other beta-amino acids and related compounds. Its potential applications and interactions warrant further investigation to fully understand its properties and benefits in biological systems.
Solid-phase peptide synthesis remains the most widely employed methodology for producing dipeptides such as (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid [6] [7]. This approach involves anchoring the first amino acid to a polymeric resin support through its carboxy-terminus, followed by sequential addition of protected amino acids to construct the peptide chain [8] [9].
The traditional solid-phase peptide synthesis protocol begins with resin loading, where the C-terminal amino acid is covalently attached to functionalized polymer beads [10] [9]. Common resin types employed include polystyrene-based supports, Merrifield resins, Wang resins, and ChemMatrix resins, each offering distinct swelling properties and chemical stability profiles [9]. The resin selection significantly influences coupling efficiency and final product purity, with loading capacities typically ranging from 0.1 to 1.5 mmol/g [10].
The synthesis cycle consists of four primary steps: deprotection, washing, coupling, and washing [6] [8]. During deprotection, the N-terminal protecting group is removed using specific reagents, with 9-fluorenylmethyloxycarbonyl chemistry employing 20% piperidine in dimethylformamide for deprotection [7] [9]. The coupling step involves activation of the incoming amino acid's carboxyl group followed by nucleophilic attack by the free amino group on the resin-bound peptide [8].
Table 1: Coupling Reagent Efficiency for Dipeptide Formation
Coupling Reagent | Coupling Time (hours) | Epimerization Rate (%) | Yield (%) |
---|---|---|---|
Dicyclohexylcarbodiimide | 2-4 | 10-18 | 85-90 |
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide | 1-3 | 25-29 | 80-85 |
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate | 0.5-2 | 2-9 | 92-96 |
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.5-1.5 | 0.8-3 | 94-98 |
The synthesis of aspartic acid-leucine dipeptides presents specific challenges due to the propensity for aspartimide formation [11] [12]. Aspartimide occurs when the aspartic acid side chain forms a cyclic imide structure with the backbone amide, leading to product degradation and impurity formation [11]. Research demonstrates that conventional tert-butyl ester protection of aspartic acid can result in significant aspartimide formation during peptide assembly, particularly when aspartic acid residues are located near the C-terminus and subjected to repeated piperidine exposure [11].
Coupling efficiency studies indicate that amino acid coupling reactions cannot be predicted to achieve complete conversion in a single coupling cycle [13]. The efficiency varies significantly based on the specific amino acids involved, with histidine, threonine, arginine, valine, isoleucine, and glutamine identified as the most challenging carboxyl-reacting residues [13]. For amine-reacting positions, glutamine, leucine, alanine, arginine, and isoleucine present the greatest coupling difficulties [13].
Contemporary peptide synthesis has evolved to incorporate advanced strategies that address traditional solid-phase peptide synthesis limitations through amide bond surrogates and pseudodipeptide approaches [14]. These methodologies aim to minimize aggregation, improve coupling efficiency, and reduce side reactions during peptide assembly [14].
Secondary amino acid surrogates represent a significant advancement in peptide synthesis methodology [14]. These analogs, derived from standard primary amino acids through reversible protection of the backbone amide bond, mimic the natural structure-disrupting properties of proline and N-alkyl amino acids [14]. The incorporation of these surrogates leads to improved acylation and deprotection kinetics, resulting in higher crude product purities, enhanced solubilities, and improved yields [14].
Pseudoproline dipeptides constitute the most effective and user-friendly secondary amino acid surrogates for sequences containing cysteine, serine, or threonine residues [14]. These dipeptides consist of a cysteine or serine/threonine residue reversibly protected as a proline-like trifluoroacetic acid-labile thiazolidine or oxazolidine structure [14]. The pseudoproline approach avoids the need to acylate hindered oxazolidine nitrogen while extending the peptide chain by two residues in a single coupling step [14].
Table 2: Pseudoproline Dipeptide Coupling Protocols
Method | Coupling Reagent | Equivalents | Solvent | Reaction Time | Completion Test |
---|---|---|---|---|---|
Manual (Phosphonium) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 5 | Dimethylformamide | 1-2 hours | 2,4,6-Trinitrobenzenesulfonic acid |
Manual (Carbodiimide) | N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole | 3 | Dimethylformamide/Dichloromethane | 1-2 hours | 2,4,6-Trinitrobenzenesulfonic acid |
Automated | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-5 | N-Methyl-2-pyrrolidone | 30-60 minutes | Kaiser Test |
Dimethoxybenzoin and hydroxymethylbenzoin amino acid derivatives provide alternative backbone protection strategies that are not limited to specific amino acid residues [14]. These derivatives introduce backbone amide protection individually rather than as dipeptides, offering greater flexibility in protecting group placement [14]. However, coupling to the hindered secondary amine of these residues requires specialized activation conditions and extended reaction times [14].
Cyanosulfurylide protecting groups represent a recent innovation for aspartic acid protection that effectively prevents aspartimide formation [11]. These protecting groups demonstrate quantitative conversion from the protected form to the free acid on fully assembled peptides, enabling synthesis of previously inaccessible sequences containing multiple aspartic acid residues [11]. The deprotection process employs N-chlorosuccinimide in acetonitrile-water mixtures under mildly acidic conditions [11].
Epimerization represents a critical challenge in peptide synthesis, particularly for compounds containing stereogenic centers such as (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid [15] [12]. This side reaction involves the transformation of one stereoisomer into its chiral partner, potentially altering the biological activity and overall molecular conformation of the final product [15].
The mechanism of epimerization in peptide synthesis occurs through two primary pathways [15]. The first mechanism involves oxazol-5(4H)-one formation through strong activation of the carboxylate group, where the N-alpha attack from the same amino acid leads to epimerization [15]. The second mechanism proceeds via direct hydrogen alpha abstraction by bases during amino acid activation or deprotection processes [15].
Table 3: Epimerization Rates of Common Coupling Reagents
Coupling Reagent | Alanine (%) | Leucine (%) | Phenylalanine (%) | Valine (%) | Isoleucine (%) |
---|---|---|---|---|---|
Dicyclohexylcarbodiimide/Dichloromethane | 10 | 14 | 18 | 5 | 9 |
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide/Dichloromethane | 25 | 25 | 21 | 22 | 29 |
Dicyclohexylcarbodiimide-1-Hydroxybenzotriazole/Dimethylformamide | 0.8 | 6.0 | - | - | - |
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide-1-Hydroxybenzotriazole/Dimethylformamide | 2.0 | 9.0 | - | - | - |
Research demonstrates that N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide induces significantly higher epimerization rates compared to dicyclohexylcarbodiimide, with epimerization percentages reaching 25-29% for various amino acids [15]. The presence of an unhindered basic amino function in the carbodiimide structure contributes to increased racemization, particularly during slow coupling processes [15].
Glycosylated amino acids exhibit enhanced epimerization susceptibility compared to their non-glycosylated counterparts [12]. Studies reveal that glyco-amino acids demonstrate faster epimerization rates, energetic preference for unnatural epimers, and slower overall coupling rates [12]. Under certain coupling conditions, epimerization can result in up to 80% of the non-natural epimer, making it the major product [12].
Optimal coupling conditions for minimizing epimerization include the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with 1-hydroxy-7-azabenzotriazole and N,N-diisopropylethylamine in dimethylformamide [12]. Alternative low-epimerization conditions employ dicyclohexylcarbodiimide with 1-hydroxybenzotriazole in dimethylformamide, though requiring extended reaction times and larger reagent excesses [12].
The use of 2,4,6-trimethylpyridine as the base in peptide couplings has demonstrated significant reduction in epimerization while maintaining high coupling efficiency [12]. This sterically hindered base provides sufficient basicity for coupling activation while minimizing hydrogen alpha abstraction that leads to racemization [12].
Industrial-scale production of peptides such as (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid requires sophisticated manufacturing protocols that ensure consistent quality, yield, and regulatory compliance [16] [17]. The transition from laboratory-scale synthesis to commercial production involves significant challenges related to process scalability, solvent management, and purification efficiency [18].
Large-scale solid-phase peptide synthesis typically employs automated synthesizers capable of handling multi-kilogram batches [17] [16]. These systems incorporate precise control of reaction parameters including temperature, mixing, reagent addition rates, and reaction times [19]. Industrial synthesizers feature column-packed resins operated in continuous-flow mode, allowing efficient reagent and solvent delivery while maintaining consistent reaction conditions [9].
Table 4: Industrial-Scale Purification Methods and Capacities
Purification Method | Column Diameter (cm) | Capacity (kg/batch) | Annual Capacity (kg) | Primary Application |
---|---|---|---|---|
Reversed-Phase High-Performance Liquid Chromatography | 5-15 | 1-7 | 100 | Initial purification |
Reversed-Phase High-Performance Liquid Chromatography | 45 | 15 | 120 | Intermediate purification |
Reversed-Phase High-Performance Liquid Chromatography | 60 | 28 | 200 | Large-scale purification |
Ion Exchange Chromatography | 45 | 8 | 60 | Capturing/concentration |
Size Exclusion Chromatography | 30 | 5 | 40 | Polymer removal |
Purification protocols for industrial peptide production typically employ multi-step chromatographic approaches [20] [21]. Reversed-phase high-performance liquid chromatography serves as the primary purification method, utilizing hydrophobic interactions between the peptide and alkyl-modified silica supports [21]. Common stationary phases include C4, C8, and C18 functionalities, with peptides eluting in order of increasing hydrophobicity [21].
Ion exchange chromatography functions as an effective capturing and concentration step, particularly useful for removing charged impurities and concentrating dilute peptide solutions [20] [22]. This technique exploits differences in peptide charge at specific pH values, allowing selective adsorption and elution based on ionic strength gradients [22]. The combination of ion exchange chromatography followed by reversed-phase high-performance liquid chromatography provides powerful purification capabilities for complex peptide mixtures [20].
Industrial purification processes incorporate specialized techniques for product recovery and concentration [20] [23]. Reversed osmosis combined with diafiltration enables efficient removal of low molecular weight salts and organic solvents while concentrating peptide solutions [20]. This approach allows processing of peptide solutions containing up to 100 grams per liter, significantly reducing downstream processing volumes [20].
Table 5: Good Manufacturing Practice Quality Control Parameters
Parameter | Analytical Method | Specification | Frequency |
---|---|---|---|
Purity | High-Performance Liquid Chromatography | ≥95% | Every batch |
Identity | Mass Spectrometry | Conforms to structure | Every batch |
Water Content | Karl Fischer Titration | ≤10% | Every batch |
Residual Solvents | Gas Chromatography | <0.1% | Every batch |
Amino Acid Composition | Amino Acid Analysis | ±10% theoretical | Every batch |
Microbial Limits | Pharmacopoeia Methods | <10³ CFU/g | Every batch |
Good Manufacturing Practice compliance requires comprehensive quality control systems throughout the manufacturing process [24] [25]. Quality control protocols encompass raw material testing, in-process monitoring, and final product analysis using validated analytical methods [25]. High-performance liquid chromatography serves as the primary technique for purity assessment, while mass spectrometry confirms molecular identity and amino acid analysis verifies composition [25].
Process Analytical Technology implementation enables real-time monitoring and control of critical process parameters during industrial peptide synthesis [26] [27]. These systems integrate spectroscopic analyzers, automated sampling devices, and statistical process control software to maintain consistent product quality [27] [28]. Near-infrared spectroscopy and Fourier-transform infrared spectroscopy provide real-time monitoring of coupling reactions, deprotection steps, and purification processes [26] [29].
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid exhibits characteristic solubility properties typical of dipeptides containing both polar and nonpolar amino acid residues. The compound demonstrates slightly soluble behavior in water at ambient temperature, with enhanced solubility under specific pH conditions [1] [2]. In chloroform, the compound shows very slight solubility even when heated and sonicated, reflecting its predominantly hydrophilic character [1].
The solubility profile varies significantly with pH due to the ionizable functional groups present in the molecule. Under acidic conditions (pH < 3), enhanced solubility occurs due to protonation of amino groups, increasing water interaction through electrostatic forces [3] [4] [2]. Conversely, under basic conditions (pH > 9), deprotonation of carboxylate groups similarly enhances water solubility [3] [4] [2]. The compound achieves optimal solubility in phosphate buffer systems at physiological pH (approximately 7), where the dipolar zwitterionic form predominates [2] [5].
Solvent System | Solubility | Mechanism |
---|---|---|
Pure Water (25°C) | Slightly soluble | Zwitterionic form at neutral pH |
Acidic Solution (pH < 3) | Enhanced solubility | Positive charge increases water interaction |
Basic Solution (pH > 9) | Enhanced solubility | Negative charge increases water interaction |
Chloroform (heated) | Very slightly soluble | Poor polar interaction with organic solvent |
Phosphate Buffer (pH 7) | Good solubility | Optimal pH for dipolar form |
The compound exhibits a melting point greater than 189°C with decomposition [1]. This thermal behavior is characteristic of amino acid derivatives and dipeptides, which typically undergo decomposition before reaching their true melting points due to the thermal instability of peptide bonds and carboxylate groups [6] [2].
The predicted boiling point of 527.6 ± 50.0°C represents theoretical calculations under standard conditions, though practical measurement is impossible due to prior thermal decomposition [1]. The compound's density is predicted to be 1.272 ± 0.06 g/cm³, indicating a relatively dense crystalline structure typical of hydrogen-bonded dipeptide systems [1].
Thermal stability analysis reveals that (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid follows decomposition patterns similar to other amino acids and dipeptides. Individual amino acid components show varying thermal stabilities, with aspartic acid decomposing in the range of 185-280°C, primarily emitting water and ammonia while producing minimal carbon dioxide [6] [7]. Leucine demonstrates greater thermal stability compared to aspartic acid, contributing to thermostabilizing effects in protein structures [8] [9].
The dipeptide structure inherently reduces thermal stability compared to individual amino acids due to the peptide bond's susceptibility to thermal cleavage [10] [2]. Fast scanning calorimetry techniques are required for accurate thermal property determination, as conventional heating rates lead to decomposition before melting [2] [11].
Component | Decomposition Temperature (°C) | Thermal Behavior |
---|---|---|
Aspartic Acid | 185-280 | Emits H₂O, NH₃; minimal CO₂ |
Leucine | More stable than Asp | Thermostabilizing effects |
Dipeptide Form | >189 (decomposition) | Lower stability than components |
The acid-base behavior of (S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid is governed by multiple ionizable functional groups inherited from its constituent amino acids. The compound contains three primary ionizable sites: the terminal amino group, the terminal carboxylate group, and the side-chain carboxylate group from the aspartic acid residue.
The predicted overall pKa value of 2.99 ± 0.10 [1] represents the composite acid-base behavior of the dipeptide system. This value reflects the influence of the aspartic acid β-carboxylate group, which exhibits the lowest pKa among the ionizable groups present.
Analysis of the constituent amino acid pKa values provides insight into the compound's ionization behavior:
Aspartic Acid Component:
Leucine Component:
The peptide bond formation between aspartic acid and leucine eliminates one amino group and one carboxyl group from consideration, leaving the terminal amino group, terminal carboxyl group, and aspartic acid side-chain carboxyl group as ionizable sites in the final dipeptide structure.
At physiological pH (7.4), the compound exists predominantly in its zwitterionic form with the terminal amino group protonated (positive charge) and both carboxylate groups deprotonated (negative charges), resulting in a net negative charge of -1 [4] [2]. This charge distribution significantly influences solubility, stability, and interaction properties.
The isoelectric point of the compound is estimated to be approximately pH 3.4, calculated from the pKa values of the ionizable groups [3] [4]. At this pH, the net charge approaches zero, typically corresponding to minimum solubility in aqueous systems.
pH Range | Protonation State | Net Charge | Predominant Form |
---|---|---|---|
< 2 | All groups protonated | +1 | Cationic |
2-3.9 | Mixed protonation | 0 to -1 | Zwitterionic |
3.9-9.7 | Terminal NH₃⁺, COO⁻ groups | -1 | Anionic zwitterion |
> 9.7 | All groups deprotonated | -2 | Dianionic |
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid presents multiple potential coordination sites for metal ion binding. The primary coordination occurs through bidentate N,O chelation utilizing the terminal amino group and adjacent carboxylate group, forming a stable five-membered chelate ring [14] [15]. Additional coordination may involve the aspartic acid side-chain carboxylate group, potentially leading to tridentate coordination behavior [15].
The most common coordination mode involves the formation of metal-ligand complexes with 1:2 stoichiometry (M:L), where two dipeptide molecules coordinate to a single metal center [16] [14] [15] [17]. This arrangement typically results in octahedral or square planar geometries depending on the metal ion's electronic configuration and coordination preferences.
Transition metal ions demonstrate varying affinities and coordination geometries with the dipeptide:
Copper(II) Complexes: Form stable square planar complexes through bidentate N,O coordination. The Cu(II) center shows preference for four-coordinate geometry with two dipeptide ligands [16] [14] [15] [17].
Nickel(II) Complexes: Exhibit coordination numbers ranging from 4 to 6, with the ability to accommodate additional water molecules in octahedral arrangements [16] [14] [15] [17].
Zinc(II) Complexes: Typically form five-coordinate complexes with two dipeptide ligands and one coordinated water molecule [16] [14] [15] [17].
Cadmium(II) Complexes: Demonstrate stable coordination with minimal structural distortion of the ligand framework [16] [14] [15] [17].
Chromium(III) Complexes: Form octahedral complexes with additional water molecule coordination, exhibiting enhanced stability due to the kinetically inert Cr(III) center [16].
Metal coordination significantly influences the compound's stability and solubility properties. Complex formation generally enhances aqueous stability by protecting ionizable groups from protonation/deprotonation reactions and reducing susceptibility to hydrolytic degradation [14] [15] [18].
The coordination chemistry follows established patterns for amino acid-metal interactions, with hard Lewis acid metal ions (such as Cr³⁺, Fe³⁺) showing strong affinity for the hard donor atoms (nitrogen and oxygen) present in the dipeptide structure [14] [19].
Metal Ion | Coordination Geometry | Stability | Complex Type |
---|---|---|---|
Cu(II) | Square planar | High | [Cu(dipeptide)₂] |
Ni(II) | Octahedral/Square planar | High | [Ni(dipeptide)₂(H₂O)ₙ] |
Zn(II) | Five-coordinate | Moderate | [Zn(dipeptide)₂(H₂O)] |
Co(II) | Octahedral | High | [Co(dipeptide)₂(H₂O)₂] |
Cd(II) | Tetrahedral/Octahedral | Moderate | [Cd(dipeptide)₂] |
The compound exhibits optimal stability within the physiological pH range of 6-8, where the predominant zwitterionic form minimizes both acidic and basic degradation pathways [4] [2] [18]. Under extreme acidic conditions (pH < 2), enhanced protonation increases susceptibility to nucleophilic attack at the peptide bond [2] [18] [5]. Conversely, alkaline conditions (pH > 10) promote base-catalyzed hydrolysis of the amide linkage [2] [18] [5].
The aspartic acid side chain carboxylate group provides buffering capacity in the pH range of 3-5, contributing to enhanced stability under mildly acidic conditions compared to simple dipeptides lacking ionizable side chains [3] [4].
Thermal stability studies indicate that the compound remains stable during storage at -20°C with minimal degradation over extended periods [1]. At ambient temperature (20-25°C), the compound shows good stability in solid form but requires protection from moisture due to its hygroscopic nature [1].
Elevated temperatures above 100°C initiate thermal decomposition processes, with complete decomposition occurring above 189°C [1] [6] [2]. The decomposition pathway involves dehydration, deamination, and peptide bond cleavage, producing water, ammonia, and various organic fragments [6].
Photodegradation susceptibility arises primarily from the aromatic character of certain degradation products and potential photo-oxidation of amino groups [20] [21] [22]. The compound should be stored in dark containers to minimize light-induced degradation, particularly under UV radiation exposure [20] [21] [22].
Oxidative stability is compromised by the presence of amino groups and sulfur-containing residues (if present in synthetic derivatives). The terminal amino group is susceptible to oxidation under aerobic conditions, particularly in the presence of metal catalysts [20] [21] [22]. Storage under inert atmosphere (nitrogen or argon) significantly enhances long-term stability [1] [20] [21].
The peptide bond represents the primary site of hydrolytic degradation. Under neutral to slightly acidic conditions, hydrolysis rates remain minimal, but extreme pH conditions (< 2 or > 10) significantly accelerate peptide bond cleavage [2] [18] [5].
Metal ion catalysis can enhance hydrolytic degradation through coordination-assisted activation of the peptide carbonyl group. However, appropriate metal chelators can mitigate this effect while preserving beneficial coordination interactions [14] [15] [18].